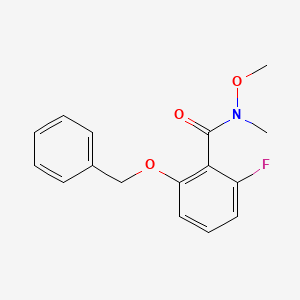
2-(Phenyl-d5)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Phenyl-d5)-2-propanol is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. The presence of deuterium atoms in place of hydrogen atoms can significantly alter the physical and chemical properties of the compound, making it valuable in various fields of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenyl-d5)-2-propanol typically involves the deuteration of phenylpropanol. One common method is the catalytic hydrogenation of phenylpropanol in the presence of deuterium gas. This process requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and high-purity deuterium gas to achieve the desired level of deuteration. The product is then purified using techniques such as distillation and crystallization to obtain a high-purity compound suitable for research and industrial applications.
化学反応の分析
Types of Reactions
2-(Phenyl-d5)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-(Phenyl-d5)-2-propanol has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its distinct spectroscopic properties.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Applied in the synthesis of high-purity chemicals and materials, where the presence of deuterium can enhance stability and performance.
作用機序
The mechanism by which 2-(Phenyl-d5)-2-propanol exerts its effects is primarily through its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect. This effect can lead to slower reaction rates for processes involving the breaking of C-D bonds compared to C-H bonds, providing valuable insights into reaction mechanisms and pathways.
類似化合物との比較
Similar Compounds
Phenylpropanol: The non-deuterated analog of 2-(Phenyl-d5)-2-propanol.
Phenylboronic acid: Another compound with a phenyl group, used in various chemical reactions and applications.
Phenyl-d5-ethanol: A deuterated analog of ethanol with similar applications in research.
Uniqueness
This compound is unique due to its deuterium content, which imparts distinct physical and chemical properties. This makes it particularly valuable in studies requiring precise tracking and analysis of reaction mechanisms, as well as in the development of deuterated drugs with potentially improved properties.
特性
分子式 |
C9H12O |
|---|---|
分子量 |
141.22 g/mol |
IUPAC名 |
2-(2,3,4,5,6-pentadeuteriophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12O/c1-9(2,10)8-6-4-3-5-7-8/h3-7,10H,1-2H3/i3D,4D,5D,6D,7D |
InChIキー |
BDCFWIDZNLCTMF-DKFMXDSJSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C)O)[2H])[2H] |
正規SMILES |
CC(C)(C1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




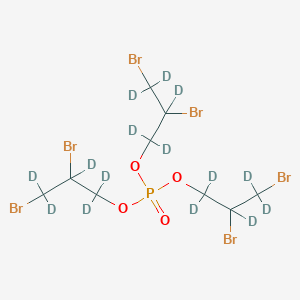
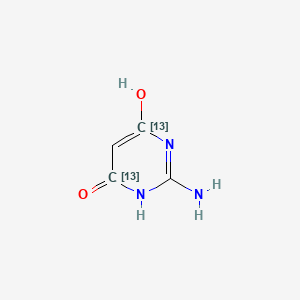
![2-[(2S,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxybenzoic acid](/img/structure/B13840585.png)


![(2S,4R)-4-(Acetylthio)-2-[[(aminosulfonyl)[(1,1-dimethylethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl) Ethyl Ester](/img/structure/B13840609.png)
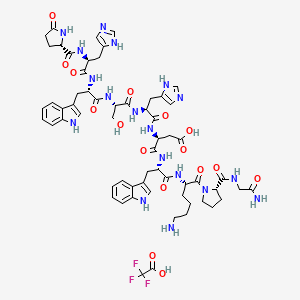

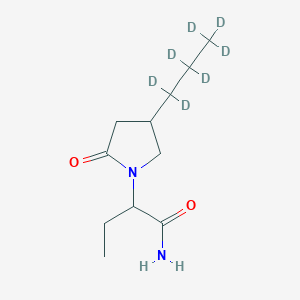
![N-benzyl-N-[1-[1-bis(phenylmethoxy)phosphoryl-1-hydroxypropan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)propan-2-yl]carbamate](/img/structure/B13840636.png)
